molecular formula C6H6BrN B1332372 2-(Bromomethyl)pyridine CAS No. 55401-97-3

2-(Bromomethyl)pyridine

Cat. No. B1332372
CAS RN: 55401-97-3
M. Wt: 172.02 g/mol
InChI Key: OFPWMRMIFDHXFE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyridine is a pyridine derivative . It has the molecular formula C6H6BrN . It is used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .


Synthesis Analysis

The synthesis of 2-(Bromomethyl)pyridine involves the use of pyridine-2-methylamine . It participates in the synthesis of various compounds such as 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine .


Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)pyridine is planar . It has an average mass of 172.023 Da and a monoisotopic mass of 170.968353 Da .


Chemical Reactions Analysis

2-(Bromomethyl)pyridine reacts with butyllithium to give 2-lithiopyridine . It also participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .


Physical And Chemical Properties Analysis

2-(Bromomethyl)pyridine is heat and moisture sensitive . It has a melting point of 149-152 °C .

Scientific Research Applications

Organic Synthesis

2-(Bromomethyl)pyridine: is a versatile building block in organic synthesis. It is particularly useful in the formation of C−N bonds through various cross-coupling reactions . Its reactivity with palladium-catalyzed aryl halides enables the synthesis of complex pyridine derivatives, which are foundational structures in many pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 2-(Bromomethyl)pyridine serves as a precursor for synthesizing a wide array of bioactive molecules. It is instrumental in the development of triazolopyridines and benzoxazinones, which have potential therapeutic applications . The compound’s ability to modify pyridine scaffolds makes it valuable for crafting novel drug candidates.

Chemical Sensors

2-(Bromomethyl)pyridine: plays a critical role in the creation of chemosensors, particularly those based on 7-nitrobenz-2-oxa-1,3-diazole (NBD) for colorimetric and fluorescence detection . These sensors are used for detecting metal ions and other analytes, which is essential for environmental monitoring and diagnostics.

Material Science

In material science, 2-(Bromomethyl)pyridine is used to synthesize functional materials with specific optical properties. Its derivatives are applied in the design of advanced materials that require precise molecular engineering .

Environmental Science

The compound’s role in environmental science is linked to its use in sensors that can detect pollutants and toxic substances. By integrating 2-(Bromomethyl)pyridine into sensor technology, researchers can develop more sensitive and selective methods for environmental analysis .

Biochemistry

In biochemistry, 2-(Bromomethyl)pyridine contributes to the study of biochemical pathways and processes. It is used to synthesize compounds that can mimic or interfere with natural biochemical reactions, providing insights into enzyme function and metabolic pathways .

Safety and Hazards

2-(Bromomethyl)pyridine is considered hazardous. It causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPWMRMIFDHXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340359
Record name 2-(Bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)pyridine

CAS RN

55401-97-3
Record name 2-(Bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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